4-Bromo-2-cyano-6-fluorobenzoic acid
Overview
Description
4-Bromo-2-cyano-6-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-6-fluorobenzoic acid typically involves the halogenation and nitration of benzoic acid derivatives. One common method includes the following steps:
Halogenation: Starting with 4-bromo-2-fluorotoluene, the compound undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the cyano group.
Hydrolysis: The nitrated product is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride. Conversely, the compound can be oxidized to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products:
Amines: From the reduction of the cyano group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
4-Bromo-2-cyano-6-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen and cyano groups allows it to form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Cyano-2-fluorobenzoic acid
- 2-Bromo-4-chloro-6-fluorobenzoic acid
Comparison:
- 4-Bromo-2-fluorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
- 4-Cyano-2-fluorobenzoic acid: Lacks the bromine atom, which affects its reactivity in substitution reactions.
- 2-Bromo-4-chloro-6-fluorobenzoic acid: Contains chlorine instead of a cyano group, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-bromo-2-cyano-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGLXOPMOQXVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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